2-Methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoyl chloride
Description
2-Methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoyl chloride is a specialized acyl chloride derivative characterized by a sterically hindered aromatic substitution. Its structure includes:
- A propanoyl chloride backbone (C₃H₅ClO), which confers high reactivity in nucleophilic acyl substitution reactions.
- A 2-methyl group on the carbonyl carbon, enhancing steric bulk.
- A 4-(1-methyl-1-phenylethyl)phenoxy group, introducing significant steric hindrance and aromatic π-electron density.
This compound is likely utilized as an intermediate in organic synthesis, particularly in the preparation of esters, amides, or pharmaceuticals where steric effects modulate reactivity or selectivity.
Properties
IUPAC Name |
2-methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClO2/c1-18(2,14-8-6-5-7-9-14)15-10-12-16(13-11-15)22-19(3,4)17(20)21/h5-13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLAPTGCAGCZKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC(C)(C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201172074 | |
| Record name | 2-Methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201172074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160257-90-8 | |
| Record name | 2-Methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201172074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoyl chloride, with the CAS number 1160257-90-8, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound's molecular formula is C19H21ClO2, and it has a molecular weight of 316.8 g/mol. Understanding its biological activity is crucial for its application in pharmacology and medicinal chemistry.
The compound features a propanoyl chloride functional group which may contribute to its reactivity and biological interactions. The structural representation is as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H21ClO2 |
| Molecular Weight | 316.8 g/mol |
| IUPAC Name | 2-methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoyl chloride |
| CAS Number | 1160257-90-8 |
Biological Activity Overview
The following sections summarize the potential biological activities associated with 2-Methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoyl chloride based on available research:
1. Obesity and Metabolic Regulation
Research indicates that compounds with similar structures can act on central nervous system pathways that regulate appetite and energy expenditure. For instance, studies have shown that specific receptor agonists can lead to decreased food intake and body weight in animal models .
2. Pharmacological Applications
Potential applications of this compound may include:
- Weight Loss : As indicated by studies on related compounds that target melanocortin receptors involved in appetite regulation .
- Anti-diabetic Effects : Similar compounds have demonstrated improvements in glucose tolerance and insulin sensitivity in preclinical models .
Case Studies and Research Findings
While direct studies on 2-Methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoyl chloride are scarce, the following findings from related research provide insight into its potential applications:
Study 1: Melanocortin Receptor Agonists
A study investigated the effects of a novel MC4R peptide agonist, RM-493, which resulted in a significant reduction in food intake (35%) and body weight (13.5%) in non-human primates . This suggests that similar compounds could have comparable effects.
Study 2: Orexin Receptor Modulation
Research on orexin A and B showed their role in promoting hyperphagia when administered centrally . Compounds that modulate these pathways could be crucial in developing obesity treatments.
Comparison with Similar Compounds
Propionyl Chloride (Propanoyl Chloride)
Key Differences :
- Structure: Propionyl chloride (C₃H₅ClO) lacks the bulky phenoxy and methyl substituents present in the target compound.
- Reactivity : The absence of steric hindrance in propionyl chloride allows faster nucleophilic reactions (e.g., acylation of alcohols or amines) compared to the target compound.
- Applications : Widely used in industrial synthesis of plastics, pharmaceuticals, and agrochemicals due to its simplicity and low cost .
| Parameter | Target Compound | Propionyl Chloride |
|---|---|---|
| Molecular Formula | Theoretical: C₂₀H₂₂ClO₂ | C₃H₅ClO |
| Molecular Weight | ~337.8 g/mol (theoretical) | 92.52 g/mol |
| Functional Group | Acyl chloride + bulky aryl ether | Simple acyl chloride |
| Steric Hindrance | High | Low |
| Primary Use | Specialized synthesis intermediate | General-purpose acylation |
Esters with Bulky Aromatic Substituents ()
Examples :
- [(1S,2S)-2-(4-fluoro-2-methyl-phenyl)-1-methyl-propyl] (2S)-2-[(3-hydroxy-4-methoxy-pyridine-2-carbonyl)amino]propanoate
- [4-methoxy-2-[[(1S)-1-methyl-2-[(1S,2S)-1-methyl-2-[2-(trifluoromethyl)phenyl]propoxy]-2-oxo-ethyl]carbamoyl]-3-pyridyl] 2-methylpropanoate
Key Differences :
- Functional Groups : These compounds are esters or carbamates , which are less reactive than acyl chlorides.
- Substituents : Many feature fluoro , trifluoromethyl , or methoxy groups , which influence electronic properties and bioavailability.
- Applications : Likely serve as prodrugs or active pharmaceutical ingredients (APIs) due to ester groups improving membrane permeability .
3-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]-ethyl}piperidine Hydrochloride ()
Key Differences :
- Functional Group : A piperidine hydrochloride (amine salt) vs. acyl chloride.
- Structure: Shares the 4-(1-methyl-1-phenylethyl)phenoxy group but linked to a piperidine ring via an ethyl chain.
- Applications : Likely a pharmaceutical intermediate or API (e.g., CNS-targeting drug) due to the amine’s ability to interact with biological receptors .
| Parameter | Target Compound | Piperidine Hydrochloride |
|---|---|---|
| Molecular Formula | Theoretical: C₂₀H₂₂ClO₂ | C₂₂H₃₀ClNO |
| Molecular Weight | ~337.8 g/mol | 359.9 g/mol |
| Reactivity | Electrophilic (acyl chloride) | Nucleophilic (amine) |
| Solubility | Low (non-polar substituents) | High (hydrochloride salt) |
Q & A
Basic: What are the recommended safety protocols for handling 2-Methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoyl chloride in laboratory settings?
Answer:
- Engineering Controls: Use fume hoods and closed systems to minimize airborne exposure. Monitor concentrations with real-time gas detectors to ensure levels remain below occupational exposure limits .
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Contaminated clothing should be removed immediately and laundered separately using protocols for hazardous materials .
- Emergency Measures: Install eyewash stations and emergency showers within 10 seconds of the work area. Decontaminate skin with pH-neutral soap and water immediately after contact .
- Training: Implement mandatory training on hazard communication, spill response, and waste disposal. Prohibit eating, drinking, or storing food in lab areas .
Basic: What spectroscopic and chromatographic methods are validated for characterizing the structural integrity of this compound?
Answer:
- NMR Spectroscopy: Use - and -NMR to confirm the presence of the tert-pentylphenoxy and propanoyl chloride moieties. Compare chemical shifts with analogous compounds (e.g., 2-[2,4-di-tert-pentylphenoxy]hexanoyl chloride) to validate substituent positions .
- Mass Spectrometry (MS): High-resolution MS (HRMS) in electron ionization (EI) mode can confirm molecular weight (e.g., m/z 342.2 for [M+H]). Fragmentation patterns should align with the cleavage of the phenoxy-propionyl bond .
- HPLC-Purity Analysis: Employ reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Validate method robustness using reference standards (e.g., 100mg samples) with retention time reproducibility ±0.1 min .
Advanced: How can researchers design experiments to assess the environmental persistence and transformation pathways of this compound?
Answer:
- Laboratory Studies:
- Hydrolysis Kinetics: Conduct pH-dependent hydrolysis experiments (pH 4–9) at 25°C and 50°C. Monitor degradation via LC-MS and quantify half-lives using first-order kinetics .
- Photodegradation: Exclude aqueous solutions to UV light (λ = 290–400 nm) in quartz reactors. Identify photoproducts via HRMS and compare with predicted transformation pathways (e.g., dechlorination or hydroxylation) .
- Field Studies:
- Use randomized block designs with split-split plots to evaluate soil adsorption and leaching under varying climatic conditions (e.g., rainfall, temperature). Measure bioaccumulation in model organisms (e.g., Daphnia magna) using OECD 305 guidelines .
Advanced: What strategies reconcile contradictory data on the compound’s reactivity under varying experimental conditions?
Answer:
- Controlled Variable Isolation: Systematically vary one parameter (e.g., solvent polarity, temperature) while holding others constant. For example, compare reaction rates in DMSO vs. THF to isolate solvent effects .
- Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to predict reactive sites (e.g., electrophilicity of the acyl chloride group). Validate with experimental kinetic data .
- Meta-Analysis: Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to aggregated datasets from multiple studies. Identify outliers and confounding variables (e.g., trace moisture in anhydrous reactions) .
Basic: What synthetic routes are documented for this compound, and how are yield and purity optimized?
Answer:
- Route 1 (Friedel-Crafts Acylation): React 4-(1-methyl-1-phenylethyl)phenol with 2-methylpropanoyl chloride in dichloromethane, catalyzed by AlCl. Typical yields: 65–75%. Purify via silica gel chromatography (hexane:EtOAc 8:2) .
- Route 2 (Grignard Addition): Synthesize the tert-pentylphenol intermediate via Grignard reaction, followed by acylation with chloroacetic anhydride. Optimize stoichiometry (1:1.2 molar ratio) to minimize dimerization .
- Purity Enhancement: Use recrystallization in ethanol at -20°C to achieve >98% purity. Confirm absence of impurities (e.g., unreacted phenol) via HPLC with spiked reference standards .
Advanced: How can a quadripolar methodological model (theoretical, epistemological, morphological, technical) guide mechanistic studies of this compound?
Answer:
- Theoretical Pole: Align with radical reaction theory to predict free-radical intermediates during photodegradation. Validate using ESR spectroscopy to detect transient species .
- Epistemological Pole: Adopt a systems biology approach to study cellular uptake mechanisms. Use fluorescence tagging (e.g., dansyl chloride derivatives) to track intracellular localization .
- Technical Pole: Combine cryo-EM and X-ray crystallography to resolve binding interactions with enzymes (e.g., cytochrome P450). Optimize crystallization conditions using PEG 3350 as a precipitant .
- Morphological Pole: Develop structure-activity relationship (SAR) models correlating substituent bulk (e.g., tert-pentyl group) with bioactivity. Use multivariate regression to quantify steric effects .
Advanced: What analytical workflows are recommended for detecting trace impurities in bulk samples?
Answer:
- LC-MS/MS: Use a triple quadrupole MS in MRM mode to target impurities (e.g., hydrolyzed propanoyl acid, m/z 298.1). Set LOD to 0.1 ppm via calibration with spiked standards .
- Headspace GC-MS: Detect volatile byproducts (e.g., methyl chloride) from incomplete acylation. Optimize oven temperature ramping (40°C to 280°C at 10°C/min) .
- ICP-OES: Screen for heavy metal catalysts (e.g., residual Al from Friedel-Crafts reactions). Use microwave-assisted acid digestion (HNO:HCl 3:1) for sample preparation .
Basic: How should researchers document methodological choices to ensure reproducibility?
Answer:
- Detailed SOPs: Specify reaction conditions (e.g., "stirred at 500 rpm under N") and equipment calibration records (e.g., balance tolerance ±0.0001g) .
- Data Archiving: Deposit raw NMR/MS spectra in repositories (e.g., Zenodo) with DOI links. Include metadata such as solvent peaks and instrument settings .
- Negative Controls: Report results from blank runs (e.g., no substrate added) to confirm absence of cross-contamination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
